molecular formula C8H14N6O B4964020 acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime

acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime

Cat. No. B4964020
M. Wt: 210.24 g/mol
InChI Key: ITBPFZAYAARMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime, also known as AETO, is a chemical compound that has been extensively studied for its potential applications in scientific research. AETO is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis. As such, AETO has been investigated for its potential use as an anti-cancer agent, as well as for its ability to modulate cellular signaling pathways.

Mechanism of Action

Acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime exerts its anti-cancer effects by inhibiting the enzyme ribonucleotide reductase, which is required for DNA synthesis. By blocking this enzyme, acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime prevents cancer cells from proliferating and can induce apoptosis, or programmed cell death. Additionally, acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been shown to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been investigated for its potential use as an anti-inflammatory agent. acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and has been suggested as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime in lab experiments is its potency as an inhibitor of ribonucleotide reductase. acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been shown to be effective at inhibiting this enzyme at low concentrations, making it a valuable tool for studying the role of ribonucleotide reductase in cellular processes. However, acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime also has limitations, including its potential toxicity and the need for careful purification to ensure its purity.

Future Directions

There are many potential future directions for research involving acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime. One area of interest is the development of novel acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime analogs with improved potency and selectivity for ribonucleotide reductase. Additionally, acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime could be investigated for its potential use in combination therapies with other anti-cancer agents. Finally, further research is needed to fully understand the mechanisms underlying acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime's anti-cancer and anti-inflammatory effects, as well as its potential uses in other areas of research.

Synthesis Methods

Acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime can be synthesized using a variety of methods, including the reaction of acetone oxime with 4-amino-6-(ethylamino)-1,3,5-triazine. Other methods involve the use of different reagents, such as sodium hydride or sodium methoxide. The synthesis of acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime typically involves multiple steps and requires careful purification to ensure the compound's purity.

Scientific Research Applications

Acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime as an anti-cancer agent. acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been shown to inhibit the growth of cancer cells in vitro and in vivo, and several studies have demonstrated its potential as a therapeutic agent for a variety of cancer types. Additionally, acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been investigated for its ability to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

properties

IUPAC Name

2-N-ethyl-6-(propan-2-ylideneamino)oxy-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O/c1-4-10-7-11-6(9)12-8(13-7)15-14-5(2)3/h4H2,1-3H3,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBPFZAYAARMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)ON=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-6-[(propan-2-ylideneamino)oxy]-1,3,5-triazine-2,4-diamine

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